molecular formula C10H10FNO4S B12125558 Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]-

Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]-

Cat. No.: B12125558
M. Wt: 259.26 g/mol
InChI Key: VFHBXEXLHDXIFR-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- is a fluorinated benzoic acid derivative featuring a sulfonamide group substituted with a propenylamine (allylamine) moiety at the 5-position and a fluorine atom at the 2-position of the benzene ring.

Properties

Molecular Formula

C10H10FNO4S

Molecular Weight

259.26 g/mol

IUPAC Name

2-fluoro-5-(prop-2-enylsulfamoyl)benzoic acid

InChI

InChI=1S/C10H10FNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h2-4,6,12H,1,5H2,(H,13,14)

InChI Key

VFHBXEXLHDXIFR-UHFFFAOYSA-N

Canonical SMILES

C=CCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- typically involves multiple steps One common method starts with the fluorination of benzoic acid to produce 2-fluorobenzoic acid This intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The allylamine group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide are used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor.

Comparison with Similar Compounds

Substituent Variations in Sulfonamide-Linked Benzoic Acids

Key structural analogs differ in substituents on the benzene ring and the sulfonamide group:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- Not provided C₁₀H₉FN₂O₄S* ~254.25* 2-F, 5-[(allylamino)sulfonyl] Target
Benzoic acid, 2-chloro-5-[[(4-methoxyphenyl)-2-propen-1-ylamino]sulfonyl]- 438030-75-2 C₁₇H₁₆ClNO₅S 381.83 2-Cl, 5-[(allylamino-4-methoxyphenyl)sulfonyl]
Benzoic acid, 2-chloro-5-[[(2-methoxyphenyl)-2-propen-1-ylamino]sulfonyl]- 748776-52-5 C₁₈H₁₇ClN₂O₅S 408.85 2-Cl, 5-[(allylamino-2-methoxyphenyl)sulfonyl]
2-Fluoro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid 926191-54-0 C₁₁H₁₄FNO₄S 275.30 2-F, 5-[(isopropyl-methylamino)sulfonyl]
Benzoic acid, 2,4-dichloro-5-[(dimethylamino)sulfonyl]- 4793-19-5 C₉H₉Cl₂NO₄S 298.14 2,4-diCl, 5-[(dimethylamino)sulfonyl]

Notes:

  • Fluorine vs.
  • Sulfonamide Substituents : Allylamine groups (as in the target compound) introduce unsaturation, enabling conjugation or polymerization, whereas branched alkyl groups (e.g., isopropyl-methyl in CAS 926191-54-0) improve steric bulk and stability .
  • Methoxy-Phenyl Additions : Compounds with methoxyphenyl groups (e.g., CAS 438030-75-2) exhibit increased molecular weight and lipophilicity, which may influence bioavailability .

Physicochemical and Functional Properties

  • Acidity : The 2-fluoro substituent in the target compound lowers the pKa of the carboxylic acid group compared to chloro analogs, making it more acidic .
  • Solubility : Allylamine-linked sulfonamides (target) may have moderate water solubility due to polar sulfonamide and carboxylic acid groups, while methoxyphenyl derivatives (CAS 438030-75-2) are likely less soluble due to increased hydrophobicity .
  • Thermal Stability: Branched alkylamino sulfonamides (e.g., CAS 926191-54-0) may exhibit higher thermal stability than allylamine derivatives due to reduced reactivity .

Biological Activity

Benzoic acid derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- , examining its biological activity based on recent research findings, case studies, and in silico evaluations.

Chemical Structure and Properties

The compound's structure features a benzoic acid core modified with a fluoro group and a sulfonamide moiety attached to an allylamine. This unique configuration may influence its interaction with biological targets, enhancing its pharmacological properties.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit notable antimicrobial activity. A study highlighted that several benzoic acid derivatives, including those structurally similar to our compound of interest, demonstrated significant efficacy against various Gram-positive bacteria and fungi, including Candida albicans . The specific activity of Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- against these pathogens remains to be fully explored but is expected to align with the observed trends in related compounds.

Proteasome and Autophagy Pathway Modulation

In a recent study, benzoic acid derivatives were shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human foreskin fibroblasts. These pathways are crucial for protein degradation and cellular homeostasis . The study found that certain derivatives activated cathepsins B and L significantly, suggesting potential applications in anti-aging therapies and proteostasis modulation .

CompoundActivity TypeEffectiveness
Compound 1Proteasome ActivationModerate
Compound 3Cathepsins B & L ActivationHigh
Benzoic Acid DerivativeAntimicrobialSignificant against Gram-positive bacteria

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of benzoic acid derivatives have also been investigated. Some studies reported that specific derivatives exhibited antiproliferative activity against cancer cell lines, indicating potential use in cancer therapy . The exact cytotoxic profile of Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- requires further investigation but may follow similar patterns observed in related compounds.

Case Studies

  • Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the para position significantly enhanced antimicrobial properties compared to unsubstituted benzoic acid .
  • Case Study on Proteasome Activity : In vitro assays demonstrated that certain benzoic acid derivatives could increase proteasomal chymotrypsin-like activity by up to 467% compared to control groups. This suggests a promising role for these compounds in modulating protein degradation pathways .

In Silico Studies

In silico analyses have been employed to predict the binding affinity of benzoic acid derivatives to various biological targets. These studies indicated that modifications such as fluorination and sulfonylation could enhance binding interactions with enzymes involved in metabolic pathways . Such computational approaches are invaluable for guiding future experimental designs.

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